3-(2-Fluorophenyl)-2-hydroxybutanoic acid
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Overview
Description
3-(2-Fluorophenyl)-2-hydroxybutanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Aldol Reaction: The 2-fluorobenzaldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-(2-fluorophenyl)-2-butenal.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2-Fluorophenyl)-2-oxobutanoic acid.
Reduction: this compound (regeneration).
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-2-hydroxybutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxybutanoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2-hydroxybutanoic acid
- 3-(2-Bromophenyl)-2-hydroxybutanoic acid
- 3-(2-Methylphenyl)-2-hydroxybutanoic acid
Uniqueness
3-(2-Fluorophenyl)-2-hydroxybutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.
Biological Activity
3-(2-Fluorophenyl)-2-hydroxybutanoic acid (CAS No. 1501194-02-0) is an organic compound notable for its unique structural features, particularly the presence of a fluorine atom on the phenyl ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxy group and a fluorinated phenyl group, which significantly influences its reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets. This interaction may lead to the modulation of specific biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to quantify this effect.
- Anti-inflammatory Effects : The hydroxybutanoic acid moiety may contribute to anti-inflammatory activities, which are critical in treating various inflammatory diseases.
- Potential Anticancer Properties : Some studies have indicated that fluorinated compounds can exhibit anticancer activity by interfering with cellular signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various fluorinated compounds highlighted the potential of this compound against specific bacterial strains. The results showed that this compound inhibited bacterial growth at certain concentrations, suggesting its utility as an antimicrobial agent .
- In Vivo Studies : In animal models, the administration of this compound demonstrated significant reductions in inflammatory markers, supporting its potential role in managing inflammatory conditions .
- Mechanistic Insights : Research exploring the molecular interactions of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This finding suggests that further exploration into its pharmacodynamics could yield valuable insights for drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3-(2-Chlorophenyl)-2-hydroxybutanoic acid | Chlorine substitution | Moderate antimicrobial activity |
3-(2-Bromophenyl)-2-hydroxybutanoic acid | Bromine substitution | Similar anti-inflammatory effects |
3-(2-Methylphenyl)-2-hydroxybutanoic acid | Methyl substitution | Lower activity compared to fluorinated analogs |
The presence of fluorine in this compound enhances its reactivity and biological activity compared to its chloro and bromo counterparts.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(9(12)10(13)14)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOSDNXJPIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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